molecular formula C14H10N2O2S2 B2536202 (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid CAS No. 312947-24-3

(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid

Cat. No. B2536202
CAS RN: 312947-24-3
M. Wt: 302.37
InChI Key: NHKGPOMUILRMLW-UHFFFAOYSA-N
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Description

“(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C14H10N2O2S2 and a molecular weight of 302.37 . It is a product used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available resources .

Scientific Research Applications

Anticancer Properties

This compound shows promise as an anticancer agent. Studies have evaluated its effects on cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . Further research is needed to elucidate its precise mode of action and potential clinical applications.

Fluorescence Sensors

Coumarin derivatives, such as this compound, have been utilized in fluorescence sensors. Their intramolecular charge transfer character makes them suitable for detecting specific molecules or ions. Investigating the fluorescence properties of this compound could lead to innovative sensor designs .

Neuroactive Agents

Pyrazolo[3,4-b]pyridine derivatives, which share structural features with our compound, have demonstrated neuroactive properties. Researchers have explored their potential as therapeutic agents for neurodegenerative disorders. Understanding the interactions between this compound and neural targets is crucial for drug development .

Antibacterial Applications

Thieno[2,3-d]pyrimidine derivatives have exhibited antibacterial activity. Our compound may contribute to the development of new antibiotics. Researchers investigate its efficacy against various bacterial strains, aiming to combat antibiotic-resistant pathogens .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

Information regarding the safety and hazards associated with this compound was not found in the search results .

properties

IUPAC Name

2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-11(18)7-20-14-12-10(9-4-2-1-3-5-9)6-19-13(12)15-8-16-14/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKGPOMUILRMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid

CAS RN

312947-24-3
Record name 2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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